
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an ethylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride typically involves the reaction of benzenesulfonyl chloride with N-ethylethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride involves the interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- Benzenesulfonyl chloride
- 4-(2-Aminoethyl)benzenesulfonyl fluoride
Uniqueness
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride is unique due to its specific structure, which combines the benzenesulfonyl group with an ethylethanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
105049-61-4 |
|---|---|
Molecular Formula |
C10H16ClNO2S |
Molecular Weight |
249.76 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO2S.ClH/c1-2-11-8-9-14(12,13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H |
InChI Key |
XMSZCRGMWLKYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCS(=O)(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


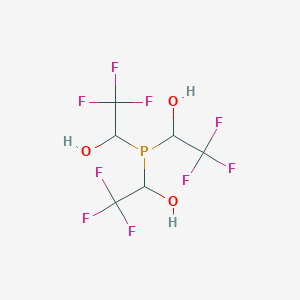
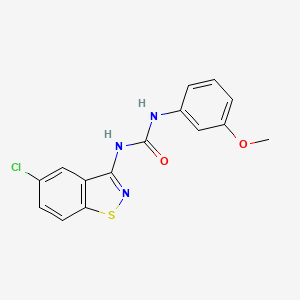

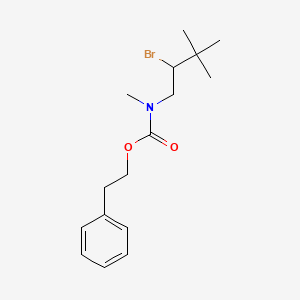
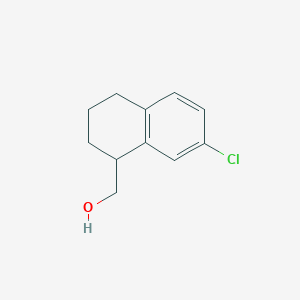

![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)

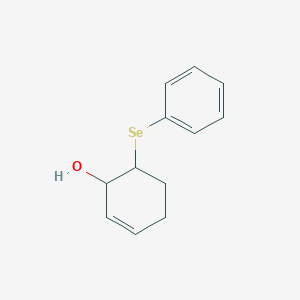


![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
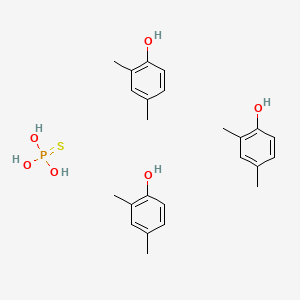
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)
